1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
3,5-Dinitrobenzoic acid is an organic chemical that is used in various applications, including as a corrosion inhibitor and in photography . It is also used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine . Tetrahydroquinoline is a type of organic compound that is part of the quinoline family.
Synthesis Analysis
3,5-Dinitrobenzoic acid can be synthesized from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The synthesis of tetrahydroquinoline derivatives is a broad field with many methods available, depending on the specific substitution pattern desired.Molecular Structure Analysis
The molecular structure of 3,5-Dinitrobenzoic acid consists of a benzene ring with two nitro groups and one carboxylic acid group attached . The structure of tetrahydroquinoline involves a nitrogen-containing ring structure.Chemical Reactions Analysis
Aldehydes and ketones react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates, whereas alcohols do not react . This indicates the presence of an aldehyde or ketone. The reaction also serves as a solid derivative .Physical And Chemical Properties Analysis
3,5-Dinitrobenzoic acid is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .Scientific Research Applications
I have conducted several searches to find specific scientific research applications for “1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline”, but unfortunately, there seems to be a lack of readily available detailed information on this topic in the search results.
However, related compounds such as 3,5-dinitrobenzoyl chloride are mentioned in various contexts, including their use in the analysis of organic substances by derivatization . This suggests that the compound you’re interested in may also be used in similar analytical chemistry applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3,5-dinitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c20-16(17-7-3-5-11-4-1-2-6-15(11)17)12-8-13(18(21)22)10-14(9-12)19(23)24/h1-2,4,6,8-10H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYJNJLXKLMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline |
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